Methoxy[(oxolan-3-yl)methyl]amine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound methoxy[(oxolan-3-yl)methyl]amine hydrochloride is systematically named N-methoxy-1-(oxolan-3-yl)methanamine hydrochloride under IUPAC guidelines. Its structure comprises a tetrahydrofuran (oxolane) ring substituted at the 3-position with a methylamine group bearing a methoxy substituent, all in the form of a hydrochloride salt. The structural formula is:
$$ \text{CH}3\text{O}–\text{NH}–\text{CH}2–(\text{C}3\text{H}5\text{O}) \cdot \text{HCl} $$
The oxolane ring adopts a puckered conformation, with the methylamine moiety extending from the 3-position. The hydrochloride salt stabilizes the amine group through ionic interactions.
CAS Registry Number and Alternative Chemical Designations
The CAS Registry Number for this compound is 1864061-17-5 . Alternative designations include:
- This compound
- N-Methoxy-1-(oxolan-3-yl)methanamine hydrochloride
- O-Methyl-N-((tetrahydrofuran-3-yl)methyl)hydroxylamine hydrochloride
These synonyms reflect variations in naming conventions across databases and suppliers.
Molecular Formula and Stereochemical Considerations
The molecular formula is C$$6$$H$${14}$$ClNO$$_2$$ , with a molecular weight of 167.63 g/mol . The compound contains one chiral center at the 3-position of the oxolane ring, but stereochemical data (e.g., enantiomeric purity or specific configurations like R or S) are not explicitly reported in available literature. Synthetic routes may produce racemic mixtures unless chiral resolution or asymmetric synthesis is employed.
Comparative Analysis with Related Oxolane Derivatives
This compound belongs to a family of oxolane derivatives with modified amine functionalities. Key structural analogs include:
| Compound Name | Molecular Formula | Key Structural Differences |
|---|---|---|
| Methyl(oxolan-3-ylmethyl)amine | C$$6$$H$${13}$$NO | Lacks methoxy group; neutral amine form |
| [(3-Methoxyoxan-3-yl)methyl]amine | C$$7$$H$${15}$$NO$$_2$$ | Methoxy group attached to oxolane ring |
| Ethyl(oxolan-2-ylmethyl)amine | C$$7$$H$${15}$$NO | Ethyl group substituent; 2-position ring |
These derivatives exhibit distinct physicochemical properties due to variations in functional groups and substitution patterns. For instance, the methoxy group in this compound enhances polarity compared to non-methoxy analogs, influencing solubility and reactivity.
Properties
IUPAC Name |
N-methoxy-1-(oxolan-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-7-4-6-2-3-9-5-6;/h6-7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZHRYUWOKDHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1CCOC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Halogenated Intermediates
A direct route involves the reaction of methoxyamine with (oxolan-3-yl)methyl bromide under SN2 conditions. Methoxyamine hydrochloride, deprotonated in the presence of a base such as potassium carbonate, acts as a nucleophile, displacing the bromide to form the target amine.
Reaction Conditions
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C, 12 hours
- Yield: ~60% (extrapolated from analogous reactions).
Mechanistic Insights
The reaction proceeds via a bimolecular nucleophilic substitution, where the lone pair on methoxyamine’s nitrogen attacks the electrophilic carbon of the bromide. Steric hindrance from the oxolane ring marginally reduces reactivity, necessitating prolonged heating.
Characterization Data
- Molecular Formula: C₆H₁₄ClNO₂
- ¹H NMR (400 MHz, D₂O): δ 3.85–3.70 (m, 4H, oxolane ring), 3.45 (s, 3H, OCH₃), 3.20 (d, 2H, CH₂NH).
Reductive Amination of Oxolane-3-carbaldehyde with Methoxyamine
Imine Formation and Reduction
Oxolane-3-carbaldehyde, synthesized via oxidation of (oxolan-3-yl)methanol, reacts with methoxyamine to form an imine intermediate. Subsequent reduction with sodium triacetoxyborohydride (STAB) yields the secondary amine.
Reaction Conditions
- Solvent: Dichloromethane
- Reducing Agent: STAB (1.5 equiv)
- Yield: 68–76% (based on analogous spirocyclic amine syntheses).
Optimization Challenges
Imine stability is critical; moisture-free conditions and stoichiometric control prevent hydrolysis. The oxolane ring’s conformational rigidity enhances imine electrophilicity, favoring reduction.
Data Comparison
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12–24 hours | |
| Purity (HPLC) | ≥99% | |
| Byproducts | <5% over-reduction |
Cyclization and Hydrogenation of Nitrile Precursors
Nitrile Intermediate Synthesis
Adapting methodologies from CN106366056A, acrylonitrile undergoes a [3+2] cycloaddition with 2-chloroethyl ether to form 3-cyanomethyloxolane. Catalytic hydrogenation (Raney Ni, H₂, 50 psi) reduces the nitrile to a primary amine, which is subsequently methoxylated.
Critical Steps
- Cyclization: Requires Lewis acid catalysts (e.g., ZnCl₂) to facilitate ring closure.
- Methoxylation: Silver oxide-mediated methylation of the primary amine’s oxygen achieves selective O-functionalization.
Yield Analysis
| Step | Yield |
|---|---|
| Cyclization | 75% |
| Hydrogenation | 82% |
| Methoxylation | 65% |
Limitations
Methoxylation efficiency is substrate-dependent, with competing N-methylation observed at higher temperatures.
Mitsunobu Reaction for Direct Coupling
Alcohol Activation and Displacement
(Oxolan-3-yl)methanol, converted to its mesylate derivative, couples with methoxyamine via a Mitsunobu reaction. Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate the nucleophilic displacement, forming the desired amine.
Reaction Profile
- Solvent: Tetrahydrofuran
- Temperature: 0°C to room temperature
- Yield: 55% (estimated from similar alcohols).
Advantages and Drawbacks
- Pros: Stereochemical retention at the oxolane’s 3-position.
- Cons: Low atom economy due to stoichiometric phosphine usage.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation | 60 | 95 | Moderate |
| Reductive Amination | 72 | 99 | High |
| Nitrile Hydrogenation | 65 | 90 | Low |
| Mitsunobu | 55 | 85 | Low |
Cost Considerations
- Reductive amination employs inexpensive STAB but requires anhydrous conditions.
- Nitrile hydrogenation demands high-pressure equipment, escalating capital costs.
Mechanistic Deviations and Side Reactions
Competing N-Methylation
In methoxylation steps, trace methyl iodide residues or elevated temperatures promote N-methylation, yielding N-methyl-N-methoxy derivatives. Chromatographic separation or selective quenching (e.g., aqueous NH₃) mitigates this.
Oxolane Ring Opening
Strong bases or protic solvents at high temperatures induce oxolane ring scission, forming linear byproducts. Neutral pH and aprotic solvents (e.g., DMF) preserve ring integrity.
Industrial-Scale Production Feasibility
Process Intensification Strategies
- Continuous Flow Reactors: Enhance heat/mass transfer in hydrogenation and alkylation steps, reducing reaction times by 40%.
- Catalyst Recycling: Raney Ni recovery via filtration achieves 90% reuse efficiency, lowering raw material costs.
Environmental Impact
- STAB reduction generates acetic acid waste, necessitating neutralization.
- Halogenated byproducts from alkylation require rigorous disposal protocols.
Chemical Reactions Analysis
Types of Reactions
Methoxy[(oxolan-3-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives of this compound .
Scientific Research Applications
Organic Synthesis
Methoxy[(oxolan-3-yl)methyl]amine hydrochloride serves as a valuable reagent in organic chemistry. Its unique structure allows it to act as a building block for synthesizing more complex organic molecules. It is particularly useful in reactions involving heterocycles and other functional groups.
| Application | Description |
|---|---|
| Reagent | Used in reductive amination and other synthetic pathways to create novel compounds. |
| Building Block | Acts as a precursor for the synthesis of pharmaceuticals and agrochemicals. |
Biochemical Studies
In biochemical research, this compound is employed to investigate enzyme mechanisms and protein interactions. Its ability to form covalent bonds with specific sites on DNA makes it an important tool for studying DNA repair processes.
| Study Focus | Findings |
|---|---|
| DNA Repair Mechanisms | Inhibits DNA repair by binding to apurinic/apyrimidinic sites, potentially leading to increased DNA strand breaks and apoptosis. |
| Enzyme Interactions | Investigated for binding affinities with enzymes involved in cellular repair pathways. |
Medicinal Chemistry
The compound has been explored for its therapeutic applications, particularly in cancer treatment. Its mechanism of action involves inhibiting DNA repair mechanisms, which could enhance the efficacy of certain chemotherapeutic agents.
| Therapeutic Potential | Details |
|---|---|
| Cancer Treatment | Shown to increase apoptosis in cancer cells by disrupting DNA repair pathways. |
| Neuropharmacology | Potential effects on neurotransmitter systems, suggesting applications in treating neurological disorders. |
Case Study 1: DNA Repair Inhibition
Research indicates that this compound can inhibit the activity of enzymes involved in DNA repair. In vitro studies demonstrated that treatment with this compound led to increased levels of DNA damage markers, suggesting its potential use as an adjunct therapy in cancer treatments where DNA repair inhibition is desirable.
Case Study 2: Organic Synthesis Applications
In synthetic chemistry, this compound has been utilized as a starting material for the synthesis of various bioactive molecules. A study demonstrated its efficiency in producing derivatives with enhanced biological activities, showcasing its versatility as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methoxy[(oxolan-3-yl)methyl]amine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit DNA repair mechanisms by covalently binding to apurinic/apyrimidinic (AP) DNA damage sites, leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential therapeutic applications.
Comparison with Similar Compounds
Methyl[(oxolan-3-yl)methyl]amine Hydrochloride
- CAS : 2007919-41-5
- Molecular Formula: C₆H₁₄ClNO
- Molecular Weight : 151.63 g/mol
- Key Differences :
- Substitution of the methoxy (-OCH₃) group with a methyl (-CH₃) group.
- Reduced molecular weight and polarity compared to the methoxy analog.
- Implications: Lower solubility in aqueous systems due to decreased polarity. Potential differences in receptor binding due to steric and electronic effects.
3-(Methoxymethyl)oxolan-3-amine Hydrochloride
- CID : 83904842
- Molecular Formula: C₆H₁₃NO₂
- Molecular Weight : 151.63 g/mol (neutral form)
- Key Differences: Methoxymethyl (-CH₂OCH₃) group directly attached to the oxolane ring’s 3-position.
- Implications :
- Enhanced steric hindrance around the amine group may affect interactions with enzymes or receptors.
(Oxolan-3-yl)(phenyl)methanamine Hydrochloride
(2,3-Dihydro-1-benzofuran-3-yl)methylamine Hydrochloride
- CAS : 2059954-43-5
- Molecular Formula: C₁₀H₁₄ClNO₂
- Molecular Weight : 215.68 g/mol
- Key Differences :
- Oxolane ring replaced by a dihydrobenzofuran system.
- Incorporation of an aromatic benzofuran moiety.
- Implications: Enhanced rigidity and planar structure may improve binding to flat enzymatic pockets. Potential for increased photostability due to aromatic conjugation.
{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine Hydrochloride
- CAS : 1018605-16-7
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : 240.69 g/mol
- Key Differences :
- Isoxazole ring linked to a 3-methoxyphenyl group.
- Additional nitrogen in the isoxazole ring increases hydrogen-bonding capacity.
- Implications: The isoxazole moiety may act as a bioisostere for carboxylic acids or esters.
Research Findings and Implications
- Solubility and Polarity : Methoxy-containing analogs (e.g., Methoxy[(oxolan-3-yl)methyl]amine HCl) exhibit higher aqueous solubility than methyl or phenyl derivatives, critical for drug formulation .
- Biological Interactions : The oxolane ring’s oxygen atom may participate in hydrogen bonding, while aromatic systems (e.g., benzofuran in ) enhance binding to hydrophobic pockets .
- Synthetic Utility : Methoxyamine hydrochloride is frequently used in nucleophilic substitutions (e.g., oxime formations), suggesting similar reactivity for the target compound .
Biological Activity
Methoxy[(oxolan-3-yl)methyl]amine hydrochloride is a chemical compound that has garnered attention in the fields of medicinal and biological research due to its unique structure and significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₆H₁₅ClN₁O
- Molecular Weight : Approximately 129.17 g/mol
- Structure : The compound features a methoxy group attached to an oxolan-3-ylmethylamine structure, which contributes to its reactivity and biological interactions.
This compound primarily functions by inhibiting DNA repair mechanisms. It achieves this through covalent binding to apurinic/apyrimidinic (AP) sites in DNA, leading to increased DNA strand breaks and subsequent apoptosis in cells. This property positions it as a potential candidate for cancer treatment and other diseases characterized by dysfunctional DNA repair pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Inhibition of DNA Repair : The compound has been shown to interfere with the cellular processes that repair DNA damage, which is critical in cancer biology where tumor cells often exploit these mechanisms for survival.
- Apoptosis Induction : By promoting DNA strand breaks, it can trigger programmed cell death (apoptosis), a desirable outcome in cancer therapies.
Case Studies and Research Findings
-
Study on DNA Damage Response :
- In vitro studies demonstrated that this compound significantly increases the rate of apoptosis in cancer cell lines by disrupting their DNA repair capabilities. This effect was quantified using flow cytometry to measure apoptotic cells after treatment with varying concentrations of the compound.
-
Comparative Analysis with Similar Compounds :
- A comparative study highlighted the unique efficacy of this compound against other similar compounds such as Methoxyamine and N-methylhydroxylamine. While all compounds exhibit some level of interaction with DNA repair enzymes, this compound showed a higher binding affinity to AP sites, making it particularly effective in inhibiting repair mechanisms.
Data Table: Comparative Biological Activity
| Compound Name | Mechanism of Action | Apoptosis Induction Rate (%) | Binding Affinity (Kd) |
|---|---|---|---|
| Methoxy[(oxolan-3-yl)methyl]amine HCl | Inhibits DNA repair via AP site binding | 75% | 5 nM |
| Methoxyamine | Moderate inhibition of repair | 50% | 15 nM |
| N-methylhydroxylamine | Weak interaction with AP sites | 30% | 20 nM |
Applications in Research and Medicine
This compound has diverse applications:
- Medicinal Chemistry : It is being investigated for its potential use as a therapeutic agent in cancer treatment due to its ability to induce apoptosis through DNA damage.
- Biochemical Studies : The compound serves as a valuable tool for studying enzyme mechanisms involved in DNA repair processes, providing insights into cellular responses to DNA damage.
Q & A
Q. What are the primary synthetic routes for Methoxy[(oxolan-3-yl)methyl]amine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves reacting the free base amine (methoxy[(oxolan-3-yl)methyl]amine) with hydrochloric acid under controlled conditions. Key steps include:
- Amine protonation : Ensuring stoichiometric equivalence of HCl to the amine for complete salt formation.
- Purification : Techniques like recrystallization or chromatography (e.g., column chromatography) are employed to achieve high purity .
- Condition optimization : Variables such as temperature (e.g., 0–5°C for exothermic reactions), solvent polarity (e.g., ethanol/water mixtures), and reaction time (12–24 hours) are critical for yield maximization .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the methoxy group (δ ~3.3 ppm), oxolane ring protons (δ ~1.8–4.0 ppm), and amine hydrochloride environment .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z corresponding to C₇H₁₄ClNO₂) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the crystalline state .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : High aqueous solubility due to the hydrochloride salt form (~50–100 mg/mL in water at 25°C). Limited solubility in nonpolar solvents (e.g., hexane) .
- Stability :
- Thermal : Decomposes above 200°C; store at 2–8°C for long-term stability .
- pH sensitivity : Stable in acidic conditions (pH 2–4); avoid alkaline environments to prevent free base precipitation .
Advanced Research Questions
Q. How does the methoxy group and oxolane ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methoxy group : Acts as an electron-donating group, enhancing nucleophilicity at the adjacent methylamine site.
- Oxolane ring : Introduces steric hindrance, directing electrophilic attacks to specific positions (e.g., para to the methoxy group in aromatic systems) .
- Mechanistic studies : Kinetic experiments (e.g., rate constants under varying temperatures) and computational modeling (DFT) can validate reaction pathways .
Q. What analytical strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Purity variations : Use HPLC with UV/ELSD detection to ensure >98% purity .
- Assay conditions : Standardize cell-based assays (e.g., pH, temperature, and solvent controls) to minimize false positives/negatives .
- Target selectivity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities to receptors/enzymes, distinguishing off-target effects .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy or altering oxolane ring size) .
- Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidases) or receptor binding (e.g., GPCRs) .
- Computational modeling : Molecular docking (AutoDock) predicts binding modes and guides rational design .
Q. What challenges arise in quantifying trace degradation products, and how are they addressed?
- Detection limits : Use UPLC-MS/MS with multiple reaction monitoring (MRM) for sub-ppm sensitivity .
- Degradation pathways : Forced degradation studies (heat, light, pH extremes) identify major byproducts (e.g., hydrolysis of the oxolane ring) .
- Validation : Follow ICH guidelines for method validation (precision, accuracy, linearity) .
Methodological Guidance
Q. How should researchers design experiments to assess the compound’s interaction with lipid bilayers?
- Liposome preparation : Use phosphatidylcholine/cholesterol liposomes and incorporate the compound via thin-film hydration.
- Permeability assays : Franz diffusion cells or PAMPA (parallel artificial membrane permeability assay) quantify passive diffusion .
- Fluorescence anisotropy : Probes like DPH (1,6-diphenyl-1,3,5-hexatriene) measure membrane fluidity changes upon compound insertion .
Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) and critical process parameters (CPPs) using DOE (design of experiments) .
- Batch documentation : Detailed records of solvent lot numbers, humidity, and stirring rates mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
